molecular formula C7H15ClS B1655721 1-[(2-Chloroethyl)sulfanyl]pentane CAS No. 41256-14-8

1-[(2-Chloroethyl)sulfanyl]pentane

Cat. No.: B1655721
CAS No.: 41256-14-8
M. Wt: 166.71 g/mol
InChI Key: PHNOYPOLUCHZIQ-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)sulfanyl]pentane is an organosulfur compound with the molecular formula C7H15ClS. It is characterized by the presence of a chloroethyl group attached to a pentyl sulfanyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]pentane can be synthesized through the reaction of 1-pentanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods: The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur under mild conditions with the use of solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Major Products Formed:

Scientific Research Applications

1-[(2-Chloroethyl)sulfanyl]pentane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: It is used in studies related to the interaction of sulfur-containing compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]pentane involves its ability to undergo substitution and oxidation reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed from these reactions. For example, sulfoxides and sulfones derived from this compound may interact with enzymes or receptors in biological systems, leading to various effects .

Comparison with Similar Compounds

Uniqueness: Unlike mustard gas, which is primarily known for its toxic properties, 1-[(2-Chloroethyl)sulfanyl]pentane is explored for its utility in chemical synthesis and potential therapeutic applications .

Properties

IUPAC Name

1-(2-chloroethylsulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClS/c1-2-3-4-6-9-7-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNOYPOLUCHZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482845
Record name 1-[(2-Chloroethyl)sulfanyl]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41256-14-8
Record name 1-[(2-Chloroethyl)sulfanyl]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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